1,1'-(Tetradecylimino)dipropan-2-ol
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Overview
Description
1,1’-(Tetradecylimino)dipropan-2-ol is a chemical compound with the molecular formula C20H43NO2. It is known for its unique structure, which includes a tertiary amine and two hydroxyl groups. This compound has various applications in scientific research and industry due to its distinctive chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Tetradecylimino)dipropan-2-ol typically involves the reaction of tetradecylamine with 2-propanol under controlled conditions. The reaction is carried out in the presence of a catalyst, often an acid or base, to facilitate the formation of the imine bond. The reaction conditions, such as temperature and pressure, are optimized to ensure high yield and purity of the product .
Industrial Production Methods
In an industrial setting, the production of 1,1’-(Tetradecylimino)dipropan-2-ol is scaled up using large reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality. The final product is purified using techniques such as distillation or crystallization to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
1,1’-(Tetradecylimino)dipropan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The imine bond can be reduced to form secondary amines.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary amines.
Substitution: Formation of ethers or esters.
Scientific Research Applications
1,1’-(Tetradecylimino)dipropan-2-ol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of surfactants, emulsifiers, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1,1’-(Tetradecylimino)dipropan-2-ol involves its interaction with molecular targets such as enzymes and receptors. The tertiary amine group can form hydrogen bonds and electrostatic interactions with target molecules, while the hydroxyl groups can participate in hydrogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 1,1’-(Hexadecylimino)dipropan-2-ol
- 1,1’-(Octadecylimino)dipropan-2-ol
- 1,1’-(Dodecylimino)dipropan-2-ol
Uniqueness
1,1’-(Tetradecylimino)dipropan-2-ol is unique due to its specific chain length and the presence of both tertiary amine and hydroxyl groups. This combination of functional groups imparts distinct chemical and physical properties, making it suitable for specific applications in research and industry .
Properties
CAS No. |
56975-11-2 |
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Molecular Formula |
C20H43NO2 |
Molecular Weight |
329.6 g/mol |
IUPAC Name |
1-[2-hydroxypropyl(tetradecyl)amino]propan-2-ol |
InChI |
InChI=1S/C20H43NO2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-21(17-19(2)22)18-20(3)23/h19-20,22-23H,4-18H2,1-3H3 |
InChI Key |
NMEWVFFBYQFTLK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCN(CC(C)O)CC(C)O |
Origin of Product |
United States |
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